N,N''-Bis(4-ethylphenyl)guanidine

Description

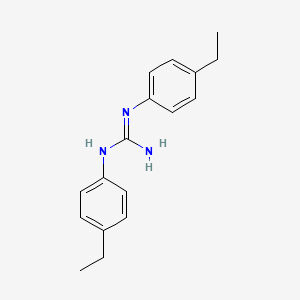

N,N''-Bis(4-ethylphenyl)guanidine is a substituted guanidine derivative featuring two 4-ethylphenyl groups attached to the guanidine core. Guanidine derivatives are widely studied due to their diverse biological activities, including fungicidal, bactericidal, and antiparasitic properties . These methods often involve coupling aryl amines or aldehydes with guanidine precursors, followed by deprotection steps .

Properties

CAS No. |

128413-47-8 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

1,2-bis(4-ethylphenyl)guanidine |

InChI |

InChI=1S/C17H21N3/c1-3-13-5-9-15(10-6-13)19-17(18)20-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3,(H3,18,19,20) |

InChI Key |

DXGARAMIKHFTJV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)CC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Analogs and Substituent Effects

Substituents on the guanidine core significantly influence physicochemical properties and biological activity. Key analogs include:

- Solubility: Polar substituents (e.g., amidine, sulfonate) enhance water solubility, as seen in N,N'-bis(4-amidinophenyl)piperazine and fluorene bis-guanidine derivatives . In contrast, hydrophobic groups like 4-ethylphenyl may reduce solubility but improve membrane permeability, a critical factor for fungicidal activity .

Antiparasitic Activity

- Bisguanidines: Compounds like N,N'-bis(4-amidinophenyl)piperazine show potent anti-trypanosomal activity (IC₅₀: 22–118 nM) but moderate selectivity .

- 2-Aminoimidazoline Analogs: These derivatives demonstrate higher selectivity (>5,000-fold) over guanidine counterparts, attributed to reduced off-target DNA binding .

Fungicidal/Bactericidal Activity

- Substituted guanidines, including those with aryl groups, exhibit fungicidal activity via mechanisms possibly involving membrane disruption or enzyme inhibition . The 4-ethylphenyl groups in this compound may enhance interactions with fungal cell membranes compared to simpler phenyl derivatives .

Tumor Localization

- Fluorene derivatives with thiazole substituents localize in tumor tissues (8.03% dose retention), while guanidine analogs are rapidly excreted, highlighting substituent-dependent biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.